

Potential off-target effects of (R)-MRT199665

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Compound of Interest

Compound Name: (R)-MRT199665

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Technical Support Center: (R)-MRT199665

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of **(R)-MRT199665**.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-MRT199665** and what are its primary targets?

(R)-MRT199665 is the R-isomer of MRT199665, a potent, ATP-competitive small molecule inhibitor.^[1] Its primary targets are members of the MAP/microtubule affinity-regulating kinase (MARK), salt-inducible kinase (SIK), and AMP-activated protein kinase (AMPK) families.^{[2][3]} MRT199665 has demonstrated high potency against MARK1/2/3/4, AMPK α 1/ α 2, and SIK1/2/3.^[4] In cellular models, it effectively inhibits the phosphorylation of downstream SIK substrates, such as CRT3.^{[1][2]}

Q2: What are the known or potential off-target effects of **(R)-MRT199665**?

While highly potent against its primary targets, **(R)-MRT199665** may exhibit off-target activity, particularly at higher concentrations. Off-target effects can arise from the structural similarity of the ATP-binding pocket across the human kinome.^[5]

- **Known Off-Targets (Lower Potency):** Kinase profiling of the racemate MRT199665 has identified IKK ϵ (IKBKE) and BRSK2 as off-targets, though with significantly lower potency (IC50 values in the micromolar range) compared to its primary targets.[2]
- **Paradoxical AMPK Activation:** MRT199665 can cause a paradoxical increase in the phosphorylation of AMPK at its activation loop (Thr172) by the upstream kinase LKB1.[6] This occurs despite inhibiting the kinase activity of AMPK on its downstream substrates, such as acetyl-CoA carboxylase (ACC).[6] This can be misinterpreted as a failure of inhibition if only p-AMPK levels are assessed.
- **Potential for Broader Off-Targets:** Other SIK inhibitors with similar scaffolds have shown activity against kinases such as KIT, ABL1, ALK5, FMS, and TGF β R2, suggesting that researchers should be aware of potential cross-reactivity in relevant cellular contexts.[7][8] For instance, unexpected hypersensitivity in cell lines with activating KIT mutations could suggest an off-target effect.[7]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:[5]

- **Dose-Response Analysis:** On-target effects should manifest at concentrations consistent with the inhibitor's known IC50 values for its primary targets. Off-target effects typically require higher concentrations.[5]
- **Use of Structurally Unrelated Inhibitors:** Confirm key findings using a different inhibitor for the same target that has a distinct chemical structure. If the phenotype persists, it is more likely an on-target effect.[5]
- **Genetic Knockdown/Knockout:** Use techniques like siRNA or CRISPR to specifically deplete the target kinase (e.g., SIK2 and SIK3). If the resulting phenotype matches that of **(R)-MRT199665** treatment, it strongly suggests an on-target effect.[9]
- **Kinome Profiling:** Perform a broad kinase screen to identify the full spectrum of kinases inhibited by **(R)-MRT199665** at a given concentration in your system.[10][11]

Quantitative Data: Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory potency of MRT199665 (racemate) against its primary targets and known off-targets.

Table 1: On-Target Kinase Inhibition

Kinase Family	Target	IC50 (nM)
MARK	MARK1	2
	MARK2	2
	MARK3	3
	MARK4	2
AMPK	AMPK α 1	10
	AMPK α 2	10
SIK	SIK1	110
	SIK2	12
	SIK3	43

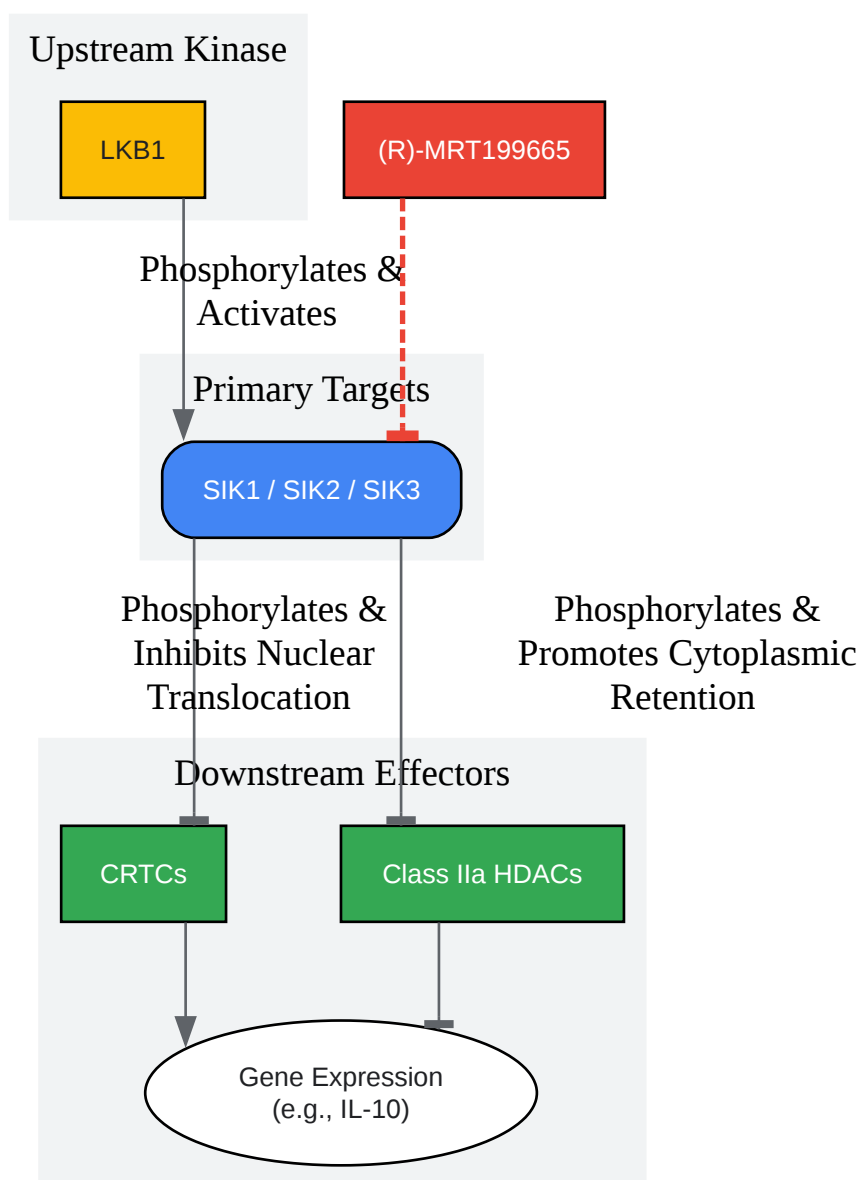
Data sourced from MedChemExpress and other publications.[\[2\]](#)[\[4\]](#)

Table 2: Known Off-Target Kinase Inhibition

Kinase	IC50 (nM)
IKKϵ	7700
BRSK2	10000

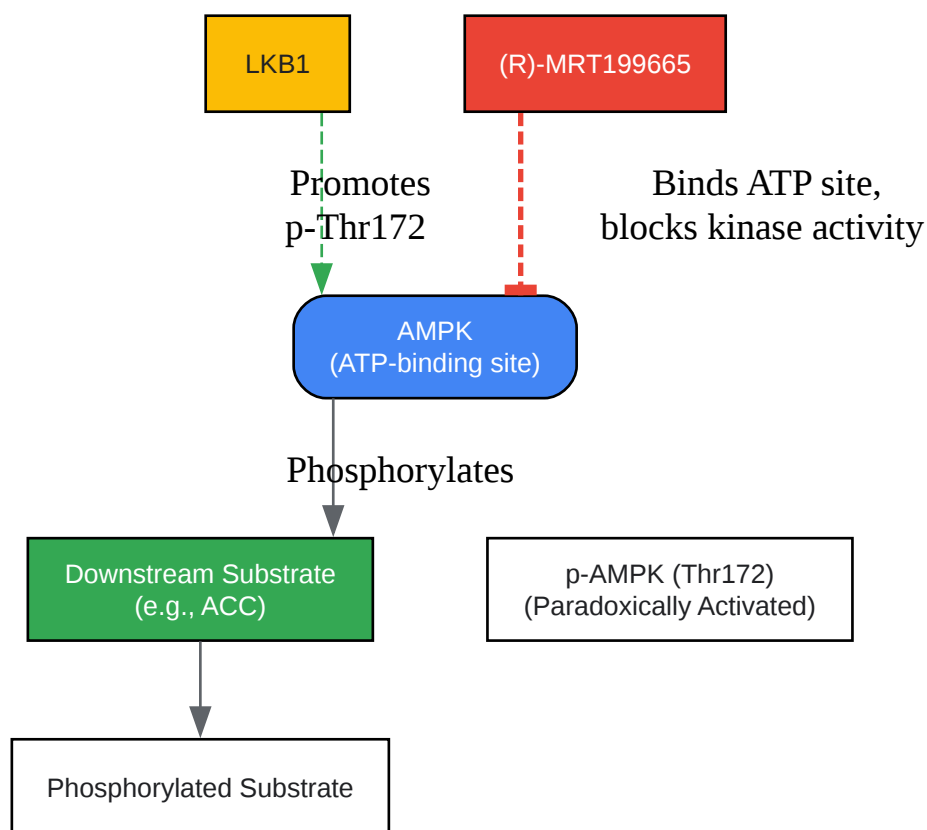
Data sourced from MedChemExpress.[\[2\]](#)

Signaling Pathway Diagrams



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Caption: On-target SIK signaling pathway inhibited by **(R)-MRT199665**.



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Caption: Paradoxical activation of AMPK by **(R)-MRT199665**.

Troubleshooting Guide

Scenario 1: Unexpectedly high levels of cytotoxicity are observed in a cell line.

- Possible Cause: The cell line may be sensitive to inhibition of a potent off-target kinase that is critical for its survival.[10] For example, if the cell line has an activating mutation in a kinase like KIT, and the inhibitor has off-target activity against it, hypersensitivity may be observed.[7]
- Troubleshooting Steps:
 - Review Cell Line Genetics: Check for known mutations or dependencies of your cell line on kinases that are potential off-targets.
 - Perform a Dose-Response Curve: Determine the IC50 in your cell line and compare it to the known on-target IC50 values. A significant discrepancy may indicate off-target effects.

- Conduct a Kinome Screen: Profile the inhibitor against a broad kinase panel to identify unexpected high-potency off-targets.[12]

Scenario 2: Western blot shows an increase in p-AMPK (Thr172) after treatment, suggesting the inhibitor is not working.

- Possible Cause: This is likely the known paradoxical activation effect of MRT199665. The inhibitor binds to the ATP site, which can induce a conformational change that promotes phosphorylation by the upstream kinase LKB1, while still blocking the catalytic activity of AMPK on its own substrates.[6]
- Troubleshooting Steps:
 - Assess Downstream Targets: Perform a Western blot for a known downstream target of AMPK, such as phosphorylated Acetyl-CoA Carboxylase (p-ACC). You should see a decrease in p-ACC levels, confirming that AMPK catalytic activity is indeed inhibited.[6]
 - Time-Course Experiment: Analyze p-AMPK and p-ACC levels at various time points to understand the kinetics of this paradoxical effect.[13]

Scenario 3: The observed cellular phenotype does not match the known consequences of inhibiting the MARK/SIK/AMPK pathways.

- Possible Cause: This strongly suggests an off-target effect is dominating the cellular response. This can be due to inhibition of an unexpected kinase or modulation of a non-kinase target.[14]
- Troubleshooting Steps:
 - Phenotypic Screening: Compare the observed phenotype with that of other known inhibitors of the primary targets and suspected off-target kinases.[10]
 - Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased, global view of the signaling pathways affected by the inhibitor. This can help identify unanticipated pathway modulation.

- Validate with a Second Tool: Use a structurally unrelated SIK/AMPK inhibitor to see if the phenotype is reproduced. If not, the effect is likely off-target.[5]

Experimental Protocols

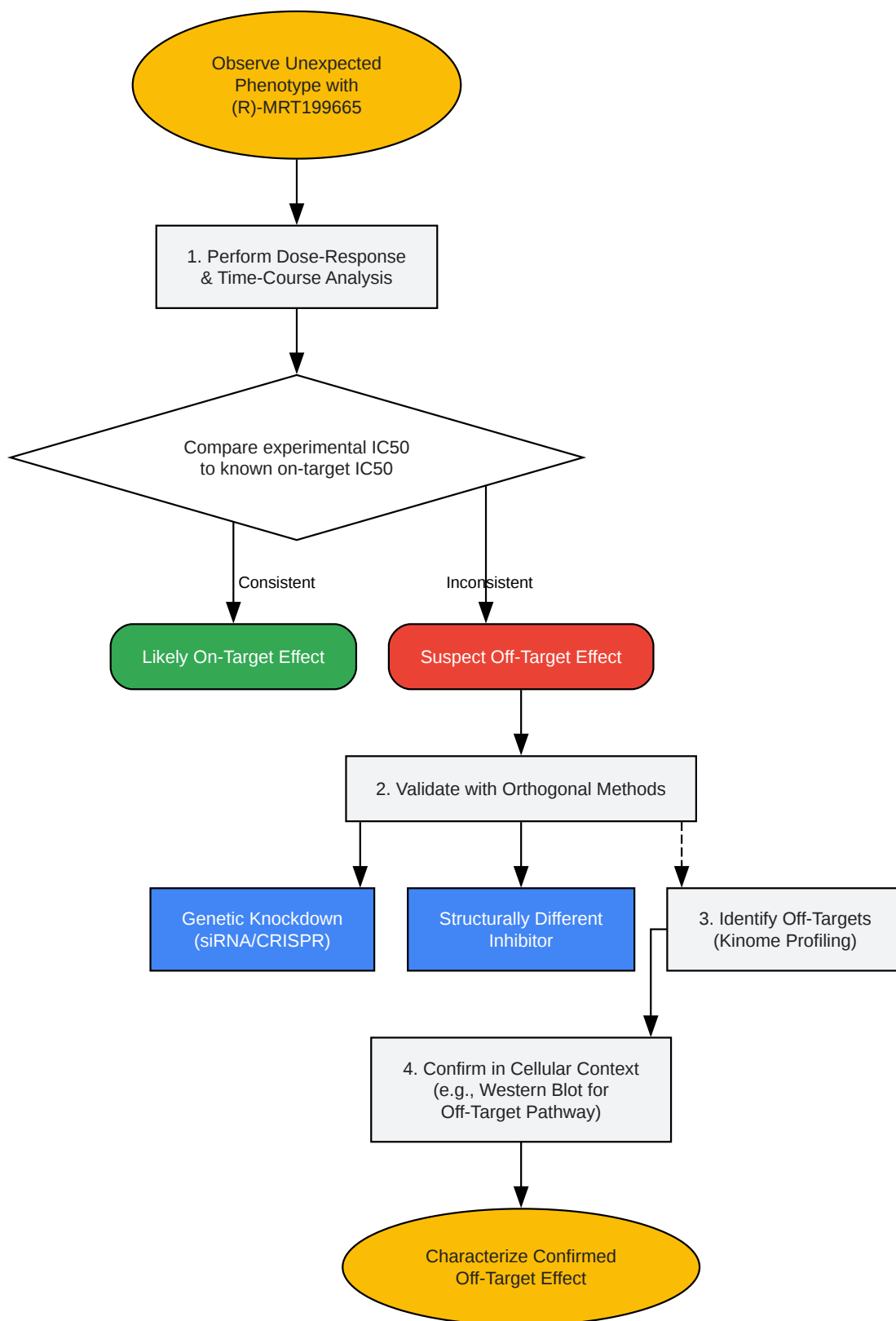
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling

- Objective: To determine the inhibitory profile of **(R)-MRT199665** against a broad panel of human kinases.
- Methodology:
 - Compound Preparation: Prepare a high-concentration stock of **(R)-MRT199665** (e.g., 10 mM in DMSO). The screening is typically performed at one or two fixed concentrations (e.g., 1 μ M and 10 μ M) to identify potential off-targets.[10]
 - Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, MRC PPU). Select a panel that provides broad coverage of the human kinome.
 - Binding or Activity Assay: The service will perform a high-throughput assay, often a competition binding assay, to measure the percent inhibition of each kinase by your compound.[11]
 - Data Analysis: Analyze the results to identify any kinases that are significantly inhibited. Follow up with IC50 determination for high-interest off-targets.

Protocol 2: Validating On-Target and Off-Target Effects by Western Blot

- Objective: To confirm inhibition of downstream targets of the SIK and AMPK pathways and investigate paradoxical signaling.
- Methodology:
 - Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of **(R)-MRT199665** (e.g., 10 nM to 10 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).[13]

- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
 - Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibody detection.[13]
 - Incubate with primary antibodies overnight. Recommended antibodies include: p-CRTC3 (on-target), total CRTC3, p-AMPK α (Thr172) (paradoxical effect), total AMPK α , p-ACC (Ser79) (downstream target), total ACC, and a loading control (e.g., β -actin).
 - Wash and incubate with appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[12]



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Caption: Experimental workflow for investigating unexpected results.

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